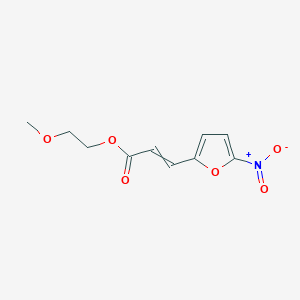
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methylbenzene sulfonyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative followed by sulfonation and chlorination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Synthetic Route:
Sulfonation: The addition of a sulfonyl group (-SO2) using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to handle large-scale synthesis. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.
Major Products:
- Amino derivatives
- Sulfonyl derivatives
- Various substituted benzene compounds
Applications De Recherche Scientifique
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4-(methylsulfonyl)methylbenzene: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains two chloro groups and a sulfonyl group, but lacks the nitro group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitro and sulfonyl groups in this compound makes it unique, as it combines the reactivity of the nitro group with the solubility and stability provided by the sulfonyl group
Propriétés
Numéro CAS |
90352-49-1 |
|---|---|
Formule moléculaire |
C13H10ClNO4S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
1-chloro-2-(4-methylphenyl)sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c1-9-5-7-10(8-6-9)20(18,19)13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
Clé InChI |
NAPHSHQOMODUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


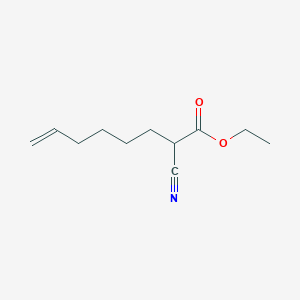
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
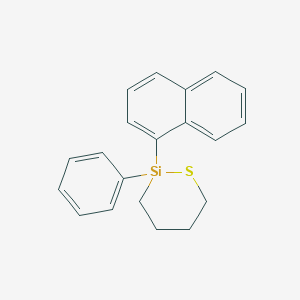
silanol](/img/structure/B14366759.png)
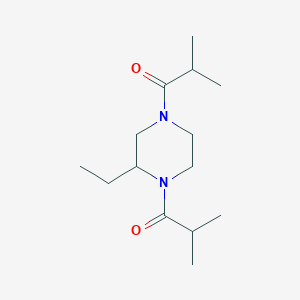
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
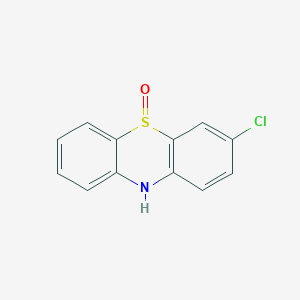
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
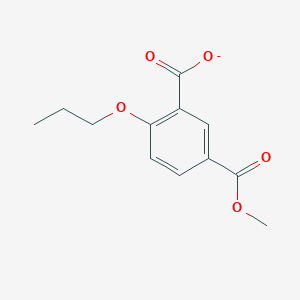
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
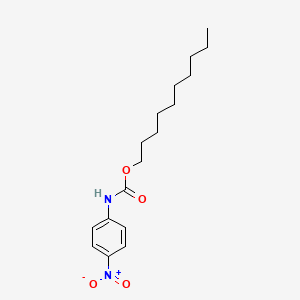
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

